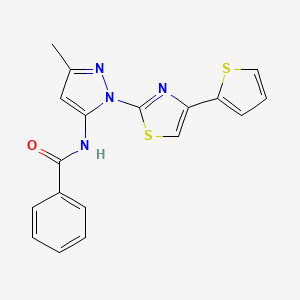![molecular formula C23H20BrCl2N5O2 B2376487 9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 921077-17-0](/img/no-structure.png)
9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H20BrCl2N5O2 and its molecular weight is 549.25. The purity is usually 95%.
BenchChem offers high-quality 9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Methods : This compound and similar derivatives have been synthesized through various methods, including multistep synthesis from different starting materials, showcasing the compound's chemical versatility. These methods are significant for understanding the chemical properties and potential applications of the compound (Šimo et al., 1995).
Structural Analysis : Studies have focused on understanding the molecular structure and hydrogen-bonded chains in isostructural compounds. This research contributes to the knowledge of the compound's molecular interactions and structural characteristics (Portilla et al., 2005).
Chemical Reactions and Properties
Reactivity and Chemical Properties : Research has been conducted on the reactivity of similar compounds in various chemical reactions. Understanding these properties can lead to potential applications in synthesis and material science (Rauf et al., 2010).
Crystal Structures and Interactions : Studies on related compounds have examined their crystal structures and molecular interactions, such as hydrogen bonding and pi-pi stacking interactions. These insights are crucial for applications in crystallography and material design (Trilleras et al., 2009).
Potential Applications
Catalysis and Green Chemistry : Research on derivatives has explored their use in catalysis, highlighting the potential for environmentally friendly chemical processes (Salari et al., 2017).
Novel Synthesis Pathways : Studies have also developed novel synthetic pathways for related compounds, expanding the possibilities for synthesizing new materials with unique properties (Hesek et al., 1994).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione' involves the condensation of 2,4-dichlorobenzylamine with 7,8-dihydro-6H-purine-2,4-dione, followed by bromination of the resulting product and subsequent reaction with 4-bromophenylacetic acid. The final step involves the methylation of the resulting product to yield the target compound.", "Starting Materials": [ "2,4-dichlorobenzylamine", "7,8-dihydro-6H-purine-2,4-dione", "4-bromophenylacetic acid", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Condensation of 2,4-dichlorobenzylamine with 7,8-dihydro-6H-purine-2,4-dione in the presence of sodium hydroxide and methanol to yield 3-(2,4-dichlorophenyl)methyl-7,8-dihydro-1,7-dimethyl-6H-purine-2,4-dione.", "Step 2: Bromination of the product from step 1 with bromine in chloroform to yield 3-(2,4-dichlorophenyl)methyl-9H-purine-2,4,7-trione.", "Step 3: Reaction of the product from step 2 with 4-bromophenylacetic acid in the presence of hydrochloric acid and diethyl ether to yield 9-(4-bromophenyl)-3-(2,4-dichlorophenyl)methyl-9H-purine-2,4,7-trione.", "Step 4: Methylation of the product from step 3 with methyl iodide in the presence of sodium hydroxide and methanol to yield the target compound, 9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione." ] } | |
Número CAS |
921077-17-0 |
Nombre del producto |
9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Fórmula molecular |
C23H20BrCl2N5O2 |
Peso molecular |
549.25 |
Nombre IUPAC |
9-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H20BrCl2N5O2/c1-13-10-29(17-7-4-15(24)5-8-17)22-27-20-19(30(22)11-13)21(32)31(23(33)28(20)2)12-14-3-6-16(25)9-18(14)26/h3-9,13H,10-12H2,1-2H3 |
Clave InChI |
CSOCDVVHHIUKQS-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Br |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



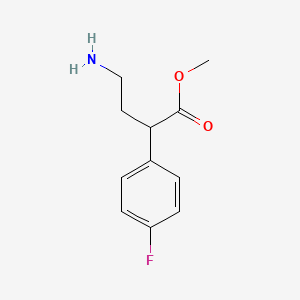
![6-[(2-Methylpropan-2-yl)oxy]-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2376409.png)
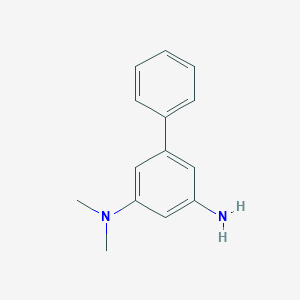
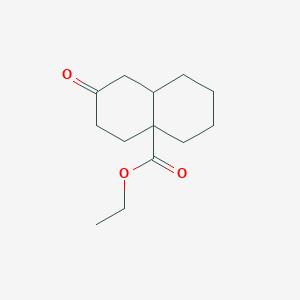
![6-Benzyl-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2376415.png)
![5-Bromo-2-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2376416.png)
![Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2376419.png)
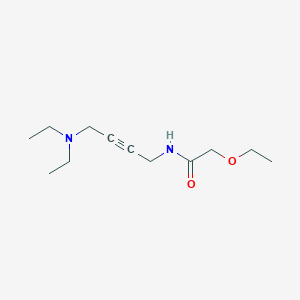
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2376421.png)
![1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone](/img/structure/B2376423.png)
![(E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate](/img/structure/B2376424.png)
![2-((4-(trifluoromethoxy)phenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2376425.png)
